N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin core, substituted with sulfanyl, phenyl, and acetamide groups.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S3/c1-3-19-12-8-9-15-21(19)29-23(33)17-36-27-30-25-24(26(34)31(27)20-13-5-4-6-14-20)37-28(35)32(25)22-16-10-7-11-18(22)2/h4-16H,3,17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROFXBWEUIFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC(=S)N3C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analytical Data
Metabolite Dereplication and Molecular Networking
highlights the utility of LC-MS/MS-based molecular networking for comparing fragmentation patterns. The target compound’s predicted MS/MS profile would yield a cosine score relative to analogs, with scores approaching 1 indicating high structural similarity . For instance, its sulfanyl-acetamide moiety may fragment similarly to compounds like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide, though differences in the thiazolo-pyrimidin core would reduce the cosine score .
Stereochemical and Purity Considerations
Compounds in emphasize the importance of stereochemical precision in pharmacopeial standards . While the target compound’s stereochemistry is unspecified, analogs with defined stereocenters (e.g., (R)- or (S)-configurations) demonstrate how isomerism impacts bioactivity and purification. Rigorous chromatographic or crystallographic methods (e.g., SHELX-based refinement) would be essential for characterizing stereochemical purity .
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